molecular formula C10H14N2O3S B11818722 Methyl 2-(2-morpholinothiazol-4-yl)acetate

Methyl 2-(2-morpholinothiazol-4-yl)acetate

Cat. No.: B11818722
M. Wt: 242.30 g/mol
InChI Key: HEGCYGVVMCWOOI-UHFFFAOYSA-N
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Description

Methyl 2-(2-morpholinothiazol-4-yl)acetate is a heterocyclic compound that features a thiazole ring fused with a morpholine ringThe molecular formula of this compound is C10H14N2O3S, and it has a molecular weight of 242.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-morpholinothiazol-4-yl)acetate typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydride, followed by esterification with methyl chloroacetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-morpholinothiazol-4-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its chemical diversity .

Scientific Research Applications

Methyl 2-(2-morpholinothiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-morpholinothiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-morpholinothiazol-4-yl)acetate is unique due to the combination of the thiazole and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-14-9(13)6-8-7-16-10(11-8)12-2-4-15-5-3-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCYGVVMCWOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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